Diazo Biotin-PEG3-Azide
Overview
Description
Diazo Biotin-PEG3-Azide is a useful tool for introducing a biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The chemical formula of this compound is C33H45N9O7S . It has an exact mass of 711.32 and a molecular weight of 711.840 . The elemental analysis shows that it contains C, 55.68; H, 6.37; N, 17.71; O, 15.73; S, 4.50 .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular formula of C33H45N9O7S and a molecular weight of 711.8 . The conditions to avoid are heat, flames, and sparks .Scientific Research Applications
Protein Labeling and Functionalization
Diazo Biotin-PEG3-Azide has shown significant utility in the labeling and functionalization of proteins. Ma et al. (2019) demonstrated the use of diazo-azide for incorporating tetrafluorinated aromatic azides into proteins. This approach enabled further functionalization through fluorescence labeling, PEGylation, and biotinylation of proteins (Ma et al., 2019). Lohse et al. (2017) developed a biotin-tethered diazotransfer reagent that selectively modifies specific proteins, demonstrating its potential in protein functionalization and bioorthogonal protection (Lohse et al., 2017).
Hydrogel Synthesis for Cell Delivery
In the field of biomaterials, this compound has been used in the synthesis of biodegradable PEG-peptide hydrogels. Liu et al. (2009) synthesized hydrogels using Click chemistry, incorporating azide functional groups for cell attachment and proliferation, showcasing the application in cell-based wound healing (Liu et al., 2009).
Conversion of Azides into Diazo Compounds
Chou and Raines (2013) reported the conversion of azides into diazo compounds in water, emphasizing the potential of diazo groups in chemical biology. This method maintained high yields in the presence of various functional groups, indicating the versatility of diazo compounds (Chou & Raines, 2013).
Nanoparticle Functionalization
This compound has been utilized in nanoparticle technology. For instance, Mrówczyńsk et al. (2014) used diazo transfer to introduce azido functions onto polydopamine-coated magnetite nanoparticles. These nanoparticles were further modified using click-chemistry, demonstrating potential in magnetic nano-platforms (Mrówczyńsk et al., 2014).
Nucleic Acid Detection and Labeling
In the realm of genetics, diazo functions have been employed in labeling nucleic acids. Bernal-Méndez et al. (2003) developed an efficient aqueous chemistry for labeling nucleic acids using labels containing diazo functions and biotin. This method showed high selectivity and did not disrupt base pairing recognition (Bernal-Méndez et al., 2003).
Bioconjugation in Micelles
Wang et al. (2009) reported the bioconjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry. This method resulted in functional interfaces between the hydrophilic shell and the hydrophobic core of the micelles, showcasing the application in drug delivery systems (Wang et al., 2009).
Versatility in Chemical Biology
Mix et al. (2016) highlighted the versatility of diazo compounds in chemical biology. They underscored the broad and tunable reactivity of diazo groups, making them valuable for probing and modifying proteins and nucleic acids (Mix et al., 2016).
Mechanism of Action
Target of Action
Diazo Biotin-PEG3-Azide is primarily used as a biotinylation reagent . Its primary targets are biomolecules tagged with alkyne such as propargyl, DBCO, and BCN . These biomolecules can range from proteins to other macromolecules depending on the specific application.
Mode of Action
The azide group in this compound can conjugate with alkyne-tagged biomolecules through a process known as click chemistry . This results in the formation of a stable triazole linkage . The extended PEG spacer in the compound increases the aqueous solubility of the biotinylated conjugates and helps minimize steric hindrance derived from binding to proteins such as strepavidin and avidin .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific alkyne-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage through click chemistry . This allows for the efficient labeling and tracking of the targeted biomolecules.
Pharmacokinetics
The compound’s hydrophilic spacer arm is known to provide better solubility to the labeled molecules in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the efficient biotinylation of alkyne-tagged biomolecules . This allows for the easy detection and analysis of these biomolecules in various research and clinical applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions . Additionally, the stability of the compound and its resulting conjugates can be influenced by factors such as pH and temperature.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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